molecular formula C15H26O2 B14249920 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol CAS No. 189371-58-2

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol

Cat. No.: B14249920
CAS No.: 189371-58-2
M. Wt: 238.37 g/mol
InChI Key: DRUPYWVNTITDJV-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is an organic compound with the molecular formula C15H26O2 This compound features a cyclohexene ring substituted with a methyl group and a heptene chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohex-3-en-1-ol and 2-methylhept-2-en-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common catalysts include acids or bases, and solvents such as ethanol or dichloromethane are used to dissolve the reactants.

    Reaction Steps: The synthesis may involve multiple steps, including esterification, reduction, and hydroxylation, to introduce the necessary functional groups and achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Similar structure but with different functional groups.

    2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: Contains a pyran ring instead of a heptene chain.

    α-Terpineol: Similar cyclohexene ring structure but with different substituents.

Uniqueness

2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and heptene chain make it versatile for various chemical transformations and research purposes.

Properties

CAS No.

189371-58-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol

InChI

InChI=1S/C15H26O2/c1-12-6-8-14(9-7-12)15(3,17)10-4-5-13(2)11-16/h5-6,14,16-17H,4,7-11H2,1-3H3

InChI Key

DRUPYWVNTITDJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)CO)O

Origin of Product

United States

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